1-(2-Chlorobenzyl)pyrrolidine: Structural Architecture and Synthetic Methodology
1-(2-Chlorobenzyl)pyrrolidine: Structural Architecture and Synthetic Methodology
[1]
Executive Summary
1-(2-Chlorobenzyl)pyrrolidine (CAS: 72249-97-9) is a specialized tertiary amine intermediate critical to the synthesis of pharmaceutical agents targeting histamine receptors and G-protein coupled receptors (GPCRs).[1][2] Characterized by a pyrrolidine ring N-alkylated with an ortho-chlorobenzyl group, this molecule serves as a lipophilic pharmacophore, often modulating binding affinity through steric occlusion and hydrophobic interactions.[1] This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and structural characterization data for researchers in medicinal chemistry.[1]
Molecular Specifications & Physicochemical Properties[1][2][3][4][5][6][7][8]
The molecule consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) attached to a benzene ring substituted at the ortho position with a chlorine atom.[1] This substitution pattern introduces specific steric and electronic effects distinguishable in spectroscopic analysis.
Table 1: Physicochemical Data Profile
| Property | Specification | Notes |
| IUPAC Name | 1-[(2-Chlorophenyl)methyl]pyrrolidine | |
| CAS Registry Number | 72249-97-9 | |
| Molecular Formula | C₁₁H₁₄ClN | |
| Molecular Weight | 195.69 g/mol | |
| Physical State | Colorless to pale yellow oil | Free base form |
| Boiling Point | 102–104 °C | At reduced pressure (vacuum distillation) |
| Melting Point (HCl Salt) | 170 °C | Hydrochloride salt form |
| Solubility | Soluble in DCM, Toluene, Ethanol | Limited solubility in water (Free base) |
| pKa (Calculated) | ~9.5 | Typical for N-benzyl tertiary amines |
Synthetic Methodologies
Two primary routes are established for the synthesis of 1-(2-Chlorobenzyl)pyrrolidine: Nucleophilic Substitution (Alkylation) and Reductive Amination .[1] The choice of method depends on reagent availability and scale requirements.[1]
Method A: Direct N-Alkylation (Nucleophilic Substitution)
This method utilizes 2-chlorobenzyl chloride as the electrophile.[1] It is the preferred route for large-scale preparation due to the low cost of reagents.[1]
-
Reagents: Pyrrolidine (1.1 eq), 2-Chlorobenzyl chloride (1.0 eq), Potassium Carbonate (
), Toluene.[1] -
Mechanism:
displacement of the benzylic chloride by the secondary amine.[1]
Protocol:
-
Preparation: Dissolve pyrrolidine (55 g, 0.77 mol) in toluene (150 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add a solution of 2-chlorobenzyl chloride (50 g, 0.31 mol) in toluene (100 mL) dropwise under agitation, maintaining the internal temperature below 40°C to prevent uncontrolled exotherms.
-
Reaction: Once addition is complete, heat the mixture to reflux for 3 hours.
-
Work-up: Cool the mixture to room temperature. Wash the organic phase twice with water to remove hydrochloride salts and excess amine.[1]
-
Drying: Dry the organic layer over anhydrous
or .[1] -
Purification: Remove the solvent under reduced pressure. Distill the residue under vacuum.[1][3] Collect the fraction boiling at 102–104°C.
Method B: Reductive Amination
This method avoids the use of alkyl halides (potential genotoxins) and is often preferred in late-stage medicinal chemistry optimization.[1]
-
Reagents: 2-Chlorobenzaldehyde, Pyrrolidine, Sodium Triacetoxyborohydride (STAB), DCE or DCM.[1]
-
Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.[1]
Protocol:
-
Imine Formation: Mix 2-chlorobenzaldehyde (1.0 eq) and pyrrolidine (1.0 eq) in Dichloromethane (DCM) at room temperature for 30 minutes.
-
Reduction: Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise.
-
Quench: Stir for 4-12 hours. Quench with saturated aqueous
.[1] -
Extraction: Extract with DCM, dry over
, and concentrate.
Visualization: Synthetic Workflow
Figure 1: Comparative synthetic pathways showing Nucleophilic Substitution (top) and Reductive Amination (bottom).[1]
Structural Characterization
Accurate identification requires analysis of the specific NMR splitting patterns caused by the ortho-chloro substituent.[1]
Nuclear Magnetic Resonance (NMR) Analysis
The ortho-chloro group deshields the benzylic protons and alters the aromatic splitting pattern compared to unsubstituted benzylpyrrolidine.[1]
^1H NMR (400 MHz, CDCl₃) Characteristic Signals:
-
δ 7.45 – 7.15 ppm (m, 4H): Aromatic protons.[1] The proton at the 3-position (adjacent to Cl) and 6-position (adjacent to
) often appear as distinct multiplets due to the lack of symmetry.[1] -
δ 3.75 ppm (s, 2H): Benzylic
.[1] This singlet is critical for confirming N-alkylation.[1] It appears slightly downfield compared to the unsubstituted benzyl analog (~3.60 ppm) due to the inductive effect of the chlorine.[1] -
δ 2.55 – 2.60 ppm (m, 4H): Pyrrolidine
-protons ( ).[1] -
δ 1.75 – 1.80 ppm (m, 4H): Pyrrolidine
-protons ( ).[1]
^13C NMR (100 MHz, CDCl₃) Characteristic Signals:
-
Aromatic Carbons: ~134.0 (C-Cl), ~130.0, ~129.0, ~128.0, ~126.5 ppm.[1]
-
Pyrrolidine
-Carbon: ~54.2 ppm.[1] -
Pyrrolidine
-Carbon: ~23.5 ppm.[1]
Mass Spectrometry (MS)[1][8]
-
Method: ESI or GC-MS.[1]
-
Molecular Ion (
): m/z 195 (³⁵Cl) and 197 (³⁷Cl) in a 3:1 ratio, characteristic of a monochlorinated compound.[1] -
Base Peak: Often m/z 125 (
) representing the chlorobenzyl cation fragment, or m/z 84 (pyrrolidinium ion) depending on ionization energy.[1]
Pharmacological Relevance[1][8]
The 1-(2-chlorobenzyl)pyrrolidine moiety acts as a lipophilic anchor in drug design.[1] The chlorine atom at the ortho position serves two main functions:
-
Conformational Lock: It restricts rotation around the benzylic bond, favoring specific conformations that may match receptor binding pockets.[1]
-
Metabolic Stability: It blocks metabolic oxidation at the ortho position.[1]
This structural motif is homologous to fragments found in:
-
Clemastine: An antihistamine where a pyrrolidine ring is linked to a chlorophenyl ether.[1]
-
Vildagliptin Analogs: While Vildagliptin uses a cyanopyrrolidine, the N-substituted pyrrolidine scaffold is a shared pharmacophore in DPP-IV inhibitors.[1]
-
GPCR Ligands: Used in the development of Dopamine D2 and Histamine H1 antagonists.[1]
Visualization: Pharmacophore Map
Figure 2: Pharmacophore decomposition highlighting the functional roles of the amine, linker, and halogenated aromatic system.[1][5]
Safety and Handling
-
Hazards: Corrosive (Causes severe skin burns and eye damage).[1] Harmful if swallowed.[1]
-
Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the amine.[1]
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Handle only in a fume hood.
References
-
Synthesis of N-(2-chlorobenzyl)-pyrrolidine. PrepChem. Retrieved from [Link]
-
PubChem Compound Summary for CID 409434: 1-(2-Chlorobenzyl)pyrrolidine. National Center for Biotechnology Information.[1] Retrieved from [Link]
-
Pyrrolidine Derivatives in Drug Discovery. Frontiers in Chemistry. Retrieved from [Link] (Generalized Reference for Scaffold Utility)[1]
-
Spectroscopic Data of Benzylpyrrolidines. Organic Chemistry Data. Retrieved from [Link][1]
